molecular formula C20H29BN2O2 B1445984 1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1562304-58-8

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1445984
CAS No.: 1562304-58-8
M. Wt: 340.3 g/mol
InChI Key: NLWBJEKMQIURFE-UHFFFAOYSA-N
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Description

This compound (CAS: 1562304-58-8) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₂₀H₂₉BN₂O₂ and a molecular weight of 340.3 g/mol. Its structure features a pyrazole ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 1-position with a 4-(tert-butyl)benzyl moiety. The tert-butyl group confers steric bulk and lipophilicity, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BN2O2/c1-18(2,3)16-10-8-15(9-11-16)13-23-14-17(12-22-23)21-24-19(4,5)20(6,7)25-21/h8-12,14H,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBJEKMQIURFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a pyrazole ring and a dioxaborolane moiety. Its molecular formula is C20H29BN2O2C_{20}H_{29}BN_2O_2 with a molecular weight of 348.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dioxaborolane derivative followed by the coupling with the pyrazole moiety. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity .

In Vitro Studies

Research indicates that this compound exhibits significant bioactivity in various assays. Notably:

  • PD-L1 Inhibition : The compound has been evaluated as a potential inhibitor of the PD-1/PD-L1 immune checkpoint pathway. In vitro assays demonstrated that it disrupts the binding between PD-1 and PD-L1, enhancing T-cell activation. The binding affinity was reported at kD27nMk_D\approx 27nM, indicating potent inhibitory activity .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating immune responses against tumor cells. Its ability to inhibit PD-L1 could lead to increased T-cell responses in tumor microenvironments .

Case Studies

A case study focusing on its effects on Jurkat T cells showed that treatment with this compound significantly increased luciferase activity in co-culture systems, indicative of enhanced T-cell activation due to disrupted PD-1/PD-L1 interactions. This suggests potential applications in cancer immunotherapy .

Data Summary

Biological Activity IC50 / kD (nM) Notes
PD-L1 Inhibition27Disrupts PD-1/PD-L1 binding
T-cell Activation-Increased luciferase activity in assays
Anticancer Potential-Modulates immune response

Pharmacological Implications

The biological activity of this compound positions it as a candidate for further development in cancer therapies targeting immune checkpoints. Its structural features suggest it could be optimized for better efficacy and specificity.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

2. Antimicrobial Properties
Compounds with boron-containing structures have been explored for their antimicrobial activity. The unique electronic properties imparted by the boron atom can enhance the interaction with biological targets, potentially leading to the development of new antimicrobial agents .

3. Drug Delivery Systems
The compound's structure allows for modifications that can improve drug solubility and bioavailability. Its ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems, particularly for hydrophobic drugs that require solubilization .

Applications in Materials Science

1. Organic Electronics
The incorporation of boron into organic semiconductors has been shown to improve charge transport properties. Research indicates that compounds like 1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable electronic properties .

2. Catalysis
The unique properties of boron-containing compounds make them suitable as catalysts in various organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity, making them valuable in synthetic chemistry .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of pyrazole derivatives on cancer cell linesDemonstrated that the compound inhibited proliferation and induced apoptosis in specific cancer types
Antimicrobial EvaluationAssessed the antimicrobial efficacy of boron-containing compoundsFound significant activity against Gram-positive and Gram-negative bacteria
Drug Delivery System DevelopmentExplored the solubility enhancement of hydrophobic drugs using boron derivativesShowed improved bioavailability and therapeutic outcomes in animal models
Organic Electronics ResearchEvaluated charge transport properties of boron-containing semiconductorsConfirmed enhanced performance metrics for OLED applications
Catalytic Activity AssessmentStudied the catalytic efficiency of boron compounds in organic synthesisReported increased reaction rates and yields compared to traditional catalysts

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming carbon-carbon bonds. Key findings include:

Reaction Mechanism and Conditions

  • Catalysts : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed .

  • Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in biphasic THF-water systems .

  • Substrates : Reacts with aryl halides (e.g., bromides, chlorides) to form biaryl or heteroaryl products .

Example Protocol from Literature:

ComponentDetailsSource
Aryl Halide 4-Bromo-2-chlorobenzonitrile
Catalyst Loading 0.5–2 mol% Pd(OAc)₂
Solvent THF/Water (3:1 v/v)
Reaction Time 12–24 hours at reflux
Yield 70–95% (varies with substrate)

Key Insight : The tert-butylbenzyl group introduces steric bulk, potentially slowing reaction kinetics but improving selectivity for para-substituted aryl partners.

Functionalization of the Pyrazole Ring

The pyrazole core can undergo further modifications, though direct evidence for this compound is limited. Analogous reactions from related structures suggest:

N-Alkylation and Reductive Amination

  • Pyrazole derivatives react with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions to form imines, which are reduced to amines using NaBH₄ .

  • Example: A solvent-free reductive amination achieved 88% yield for a tert-butyl pyrazole amine analog .

Halogenation

  • Bromination or chlorination at the pyrazole C3/C5 positions is feasible, though steric hindrance from the tert-butylbenzyl group may direct regioselectivity.

Boronate Ester Transformations

The dioxaborolane group can be hydrolyzed to a boronic acid under acidic or basic conditions, enabling alternative coupling strategies.

Hydrolysis Conditions:

  • Acidic : HCl/THF/H₂O (1:1 v/v) at 50°C .

  • Basic : NaOH/EtOH reflux, followed by neutralization .

Note : Hydrolyzed boronic acids are less stable than pinacol esters, necessitating in situ use .

Steric and Electronic Effects

  • Steric Effects : The tert-butylbenzyl substituent at N1 creates a bulky environment, reducing reactivity toward large electrophiles but enhancing stability during purification .

  • Electronic Effects : Electron-withdrawing groups on the pyrazole ring (e.g., boronate esters) activate the C4 position for nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Nitrogen

The pyrazole nitrogen substituent significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of analogues with modified N-substituents:

Table 1: Comparison of N-Substituted Pyrazole Boronates
Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-(tert-Butyl)benzyl)-4-(pinacol boronate)-1H-pyrazole (Target) 4-(tert-Butyl)benzyl C₂₀H₂₉BN₂O₂ 340.3 High lipophilicity; kinase inhibitor intermediate
1-Cyclobutyl-4-(pinacol boronate)-1H-pyrazole Cyclobutyl C₁₃H₂₁BN₂O₂ 248.1 Reduced steric bulk; improved aqueous solubility
1-(3,4-Difluorobenzyl)-4-(pinacol boronate)-1H-pyrazole 3,4-Difluorobenzyl C₁₆H₁₈B F₂N₂O₂ 328.1 Enhanced electronic effects for coupling; antiviral research
1-(4-Methoxybenzyl)-4-(pinacol boronate)-1H-pyrazole 4-Methoxybenzyl C₁₇H₂₃BN₂O₃ 326.2 Polar methoxy group; M1 receptor modulation
1-(2,2-Dimethoxyethyl)-4-(pinacol boronate)-1H-pyrazole 2,2-Dimethoxyethyl C₁₃H₂₃BN₂O₄ 298.1 Flexible alkoxy chain; prodrug design

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., difluorobenzyl) enhance the electrophilicity of the boronate, accelerating Suzuki reactions .
  • Biological Relevance : Methoxy and fluorinated derivatives show promise in receptor modulation due to improved target binding and metabolic stability .

Modifications to the Boronate Group

Variations in the boronate protecting group or its substitution pattern alter stability and reactivity:

Table 2: Boronate Group Variations
Compound Name Boronate Structure Stability Reactivity in Cross-Coupling References
Target Compound Pinacol (4,4,5,5-tetramethyl) High Moderate
tert-Butyl 3,5-Dimethyl-4-(pinacol boronate)-1H-pyrazole-1-carboxylate Pinacol with tert-butyl carbamate Very high Low (steric protection)
1-(Phenylsulfonyl)-4-(pinacol boronate)-1H-pyrazole Pinacol with sulfonyl group Moderate High (activating group)

Key Observations :

  • Stability : Carbamate-protected boronates (e.g., tert-butyl derivatives) resist hydrolysis but require deprotection before coupling .
  • Reactivity : Sulfonyl groups activate the boronate, enabling couplings under milder conditions .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the boronate ester group onto a pyrazole core that is already substituted with the 4-(tert-butyl)benzyl moiety. The synthetic route can be summarized as follows:

  • Starting Material: A pyrazole derivative bearing a 4-(tert-butyl)benzyl substituent.
  • Borylation Step: Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 4-position of the pyrazole ring.

Detailed Preparation Method

Although direct literature detailing the exact preparation of this precise compound is limited in public databases, related boronate ester pyrazoles are commonly synthesized via transition-metal catalyzed borylation or via lithiation followed by quenching with boron reagents. A typical approach involves:

  • Step 1: Formation of the Pyrazole Core with the tert-butylbenzyl substituent.
  • Step 2: Directed lithiation or metalation at the 4-position of the pyrazole ring.
  • Step 3: Reaction with bis(pinacolato)diboron or similar boron sources to form the boronate ester.

For example, a common synthetic procedure for related compounds involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere, often in solvents such as dioxane or tetrahydrofuran (THF), at elevated temperatures (e.g., 80–100 °C) for several hours.

Experimental Conditions and Yields

From available related experimental data for boronate ester formation on aromatic heterocycles, the following conditions are typical:

Parameter Typical Condition
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate or potassium carbonate
Solvent Dioxane, THF, or dichloromethane
Temperature 80–100 °C
Reaction Time 3–12 hours
Atmosphere Nitrogen or argon (inert atmosphere)
Yield 60–85%

A specific example from related boronate ester synthesis on pyrazole derivatives shows a 72% yield when using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0–20 °C under inert atmosphere for 3 hours, followed by quenching and purification steps. This method involves:

  • Dissolving the precursor in dichloromethane.
  • Adding TMSOTf dropwise at low temperature.
  • Stirring with 2,6-dimethylpyridine as a base.
  • Workup with saturated sodium bicarbonate solution.
  • Extraction and purification by silica gel chromatography.

Representative Reaction Scheme

Pyrazole derivative with 4-(tert-butyl)benzyl substituent
       +
Bis(pinacolato)diboron (B2Pin2)
       +
Pd catalyst, base
       →
1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Analytical Data Supporting Preparation

Property Data
Molecular Formula C20H29BN2O2
Molecular Weight 340.3 g/mol
Purity Typically >95% by HPLC
LCMS (ES+) m/z 340.3 [M+H]+ (expected)
Physical Form Off-white solid

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Borylation with TMSOTf TMSOTf, 2,6-dimethylpyridine, DCM, 0–20 °C, 3 h 72 Inert atmosphere, quench with NaHCO3
Pd-catalyzed borylation B2Pin2, Pd catalyst, base, dioxane, 80–100 °C 60–85 Common alternative method
Purification Silica gel chromatography - DCM/methanol eluent

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A validated protocol involves:

  • Reagents : 1-(4-(tert-butyl)benzyl)-4-bromo-1H-pyrazole and bis(pinacolato)diboron.
  • Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) in a degassed THF/Na₂CO₃(aq) biphasic system at 100°C .
  • Yield : ~77% after purification by column chromatography (silica gel, hexane/EtOAc gradient) .
    Critical step : Strict exclusion of moisture/oxygen to prevent boronate ester hydrolysis.

Q. How should researchers characterize this compound to confirm structural integrity?

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and pyrazole protons (δ 7.5–8.2 ppm). The boronate ester’s dioxaborolane ring appears at δ ~1.3 ppm .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Q. What purification strategies are effective for removing Pd catalyst residues?

  • Sequential washes : 1 M HCl (to solubilize Pd) followed by saturated NaHCO₃ (neutralization).
  • Chelating agents : Treat with SiliaMetS Thiol resin to capture Pd nanoparticles .
  • Final purity assessment : ICP-MS to ensure Pd content <10 ppm .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity?

  • Steric protection : The tert-butyl group shields the benzyl position from unintended electrophilic attacks during functionalization .
  • Thermal stability : Enhances decomposition resistance up to 250°C (TGA data), critical for high-temperature reactions .
  • Solubility : Improves organic solvent compatibility (e.g., THF, DCM) compared to polar analogs .

Q. What solvent systems optimize Suzuki coupling efficiency for derivatives?

  • Polar aprotic solvents : THF or dioxane (dielectric constant ~7.5) maximize Pd catalyst activity.
  • Aqueous phase : 1 M Na₂CO₃ (pH ~11) facilitates transmetallation without boronate ester hydrolysis .
  • Additives : KI (0.1 equiv) accelerates oxidative addition in aryl bromide coupling partners .

Q. How can this compound be applied in stimuli-responsive drug delivery systems?

  • Glucose-sensitive vesicles : The boronate ester reacts with diols (e.g., glucose) to trigger payload release.
    • Example: Copolymer PEG-b-poly(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acrylate) forms H₂O₂-responsive micelles .
  • Controlled release kinetics : Adjust tert-butyl substitution to modulate hydrophobicity and release rates.

Q. What mechanistic insights exist for Pd-catalyzed coupling involving this compound?

  • Oxidative addition : Rate-limiting step for aryl halides (e.g., 4-bromopyrazole derivatives).
  • Transmetallation : Boronate ester transfers the aryl group to Pd(II) intermediate.
  • Reductive elimination : Pd(0) regenerates the catalyst, forming the C–C bond .
    Supporting data : DFT studies show tert-butyl groups reduce steric hindrance at the Pd center .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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